molecular formula C24H20B2F6K2O4 B6346482 3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl CAS No. 1173352-51-6

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Cat. No.: B6346482
CAS No.: 1173352-51-6
M. Wt: 586.2 g/mol
InChI Key: CMAFZSWTIBYSJT-UHFFFAOYSA-N
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Description

3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl is a complex organic compound that features a binaphthyl core with two potassium trifluoroboronato groups and two methoxymethoxy groups

Preparation Methods

The synthesis of 3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl typically involves multiple steps. One common approach includes the following steps:

    Formation of the binaphthyl core: This can be achieved through a coupling reaction of naphthalene derivatives.

    Introduction of methoxymethoxy groups: This step involves the protection of hydroxyl groups on the binaphthyl core using methoxymethyl chloride in the presence of a base.

    Formation of potassium trifluoroboronato groups: This is typically done through a reaction with potassium trifluoroborate salts under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl can undergo various chemical reactions, including:

    Substitution reactions: The trifluoroboronato groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

    Oxidation and reduction reactions: The methoxymethoxy groups can be deprotected under acidic conditions to yield hydroxyl groups, which can then undergo further oxidation or reduction.

    Hydrolysis: The potassium trifluoroboronato groups can be hydrolyzed to form boronic acids.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, acids for deprotection, and bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural properties.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism by which 3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl exerts its effects depends on the specific application. In cross-coupling reactions, the trifluoroboronato groups act as nucleophiles, participating in the formation of new carbon-carbon bonds. The methoxymethoxy groups can be deprotected to reveal hydroxyl groups, which can then participate in further chemical reactions. The molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl can be compared with other similar compounds, such as:

The uniqueness of 3,3’-Bis-(potassium trifluoroboronato)-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl lies in its combination of trifluoroboronato and methoxymethoxy groups, which provide distinct reactivity and functionalization options.

Properties

IUPAC Name

dipotassium;trifluoro-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-trifluoroboranuidylnaphthalen-1-yl]naphthalen-2-yl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B2F6O4.2K/c1-33-13-35-23-19(25(27,28)29)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26(30,31)32)24(22)36-14-34-2;;/h3-12H,13-14H2,1-2H3;;/q-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAFZSWTIBYSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)[B-](F)(F)F)OCOC)(F)(F)F.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20B2F6K2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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